molecular formula C16H12N4O3 B5846470 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-nitrophenyl)methanone

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-nitrophenyl)methanone

Cat. No.: B5846470
M. Wt: 308.29 g/mol
InChI Key: KXSLODJIGUSOIN-UHFFFAOYSA-N
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Description

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-nitrophenyl)methanone is a heterocyclic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]benzimidazole core with a 3-nitrophenyl group attached to it, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-nitrophenyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]benzimidazole derivatives.

Scientific Research Applications

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-nitrophenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]benzimidazole: A parent compound with similar structural features.

    3-Nitrobenzimidazole: A compound with a similar nitro group but different core structure.

    Benzimidazole derivatives: Compounds with diverse biological activities and structural similarities.

Uniqueness

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-nitrophenyl)methanone is unique due to its specific combination of the imidazo[1,2-a]benzimidazole core and the 3-nitrophenyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-15(11-4-3-5-12(10-11)20(22)23)19-9-8-18-14-7-2-1-6-13(14)17-16(18)19/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSLODJIGUSOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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